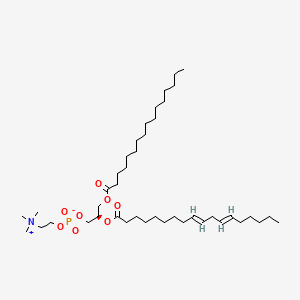

Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.

A complex mixture of PHOSPHOLIPIDS; GLYCOLIPIDS; and TRIGLYCERIDES; with substantial amounts of PHOSPHATIDYLCHOLINES; PHOSPHATIDYLETHANOLAMINES; and PHOSPHATIDYLINOSITOLS, which are sometimes loosely termed as 1,2-diacyl-3-phosphocholines. Lecithin is a component of the CELL MEMBRANE and commercially extracted from SOYBEANS and EGG YOLK. The emulsifying and surfactant properties are useful in FOOD ADDITIVES and for forming organogels (GELS).

1,2-Diacyl-sn-glycero-3-phosphocholine

CAS No.: 97281-47-5

Cat. No.: VC11993421

Molecular Formula: C42H80NO8P

Molecular Weight: 758.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97281-47-5 |

|---|---|

| Molecular Formula | C42H80NO8P |

| Molecular Weight | 758.1 g/mol |

| IUPAC Name | (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

| Standard InChI | InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 |

| Standard InChI Key | JLPULHDHAOZNQI-UHFFFAOYSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

| Colorform | Color is nearly white when freshly made, but rapidly becomes yellow to brown in air Light-brown to brown, viscous semiliquid Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 |

| Melting Point | 236-237 °C |

Introduction

Structural Characteristics and Stereochemical Nuances

Core Molecular Architecture

1,2-Diacyl-sn-glycero-3-phosphocholine belongs to the phosphatidylcholine (PC) family, with the general formula C<sub>42</sub>H<sub>80</sub>NO<sub>8</sub>P and a molecular weight of 758.06 g/mol . The stereospecific numbering (sn) system defines its asymmetry:

-

sn-1 and sn-2 positions: Esterified with saturated or unsaturated fatty acids (e.g., palmitoyl, myristoyl, linoleoyl).

-

sn-3 position: Phosphocholine group, conferring amphiphilicity .

Table 1: Representative Acyl Variants and Properties

| Acyl Composition | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 1-Palmitoyl-2-linoleoyl | C<sub>42</sub>H<sub>80</sub>NO<sub>8</sub>P | 758.06 | 12.01 |

| 1,2-Dimyristoyl (DMPC) | C<sub>36</sub>H<sub>72</sub>NO<sub>8</sub>P | 677.90 | 14.20 |

| 1,2-Dicaproyl | C<sub>26</sub>H<sub>52</sub>NO<sub>8</sub>P | 454.50 | 6.80 |

Conformational Dynamics

The helical conformation around the 1,2-diacyl moiety is modulated by sn-3 substituents. Nuclear magnetic resonance (NMR) studies reveal three staggered conformers in solution:

-

gt(+): Dominant in polar solvents due to solvation effects.

-

gg(−) and tg: Prevalent in apolar environments like CDCl<sub>3</sub> .

Phosphocholine headgroups stabilize the gt(+) conformer, enhancing membrane integration .

Synthesis, Isolation, and Purification

Chemical Synthesis

Synthetic routes involve:

-

Esterification: Glycerol reacts with acyl chlorides (e.g., myristoyl chloride) to form 1,2-diacyl-sn-glycerol.

-

Phosphorylation: Introduction of phosphocholine via CDP-choline transferase .

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), a model membrane lipid, is synthesized using tetradecanoic acid .

Natural Isolation

PCs are extracted from biological sources (e.g., egg yolk, soybeans) via solvent extraction (chloroform:methanol). Purification employs:

-

Column chromatography: Silica gel with chloroform/methanol gradients.

Physicochemical Properties and Membrane Behavior

Hydrophobic and Thermodynamic Parameters

-

LogP: 12.01 (1-palmitoyl-2-linoleoyl variant), indicating high lipid solubility .

-

Phase transition temperature: Varies with acyl chains (e.g., DMPC: 23°C) .

Miscibility and Bilayer Formation

1,2-Diacyl-sn-glycero-3-phosphocholine mixes with sphingomyelins in unsaturated bilayers, forming liquid-ordered phases critical for lipid raft formation . Molecular dynamics simulations show that unsaturated acyl chains (e.g., linoleoyl) enhance lateral diffusion by 30% compared to saturated chains .

Biological Functions and Pathophysiological Roles

Membrane Architecture and Signaling

As a primary component of lipid bilayers, this phospholipid:

-

Stabilizes membrane fluidity via van der Waals interactions.

-

Serves as a reservoir for second messengers (e.g., diacylglycerol) .

Lipoprotein Metabolism

In high-density lipoprotein (HDL), 1,2-diacyl-sn-glycero-3-phosphocholine constitutes 70% of phosphatidylcholines. Lipidomic alterations in familial apoA-I deficiency reduce HDL cholesterol efflux capacity by 40%, linking PC composition to cardiovascular health .

Metabolic Dysregulation

Obese individuals exhibit elevated ether-linked PCs but reduced 1,2-diacyl-sn-glycero-3-phosphocholine levels, correlating with insulin resistance (r = −0.62, p < 0.01) .

Biomedical and Industrial Applications

Drug Delivery Systems

DMPC-based liposomes encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability by 15-fold . Surface PEGylation extends circulation half-life to 48 hours .

Membrane Protein Studies

DMPC bilayers facilitate the crystallization of G protein-coupled receptors (GPCRs), enabling structural resolution <3 Å .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume